2-Fluoro-5-hydrazinylpyridine
Overview
Description
2-Fluoro-5-hydrazinylpyridine is a pyridine derivative with the molecular formula C5H6FN3It is characterized by the presence of a fluorine atom at the second position and a hydrazine group at the fifth position of the pyridine ring .
Scientific Research Applications
2-Fluoro-5-hydrazinylpyridine has a wide range of applications in scientific research:
Safety and Hazards
2-Fluoro-5-hydrazinylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-fluoropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Fluoro-5-hydrazinylpyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitro compounds, while reduction can produce various amines .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the hydrazine group, making it less reactive in certain biological contexts.
5-Hydrazinylpyridine: Lacks the fluorine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
2-Fluoro-5-hydrazinylpyridine is unique due to the presence of both the fluorine atom and the hydrazine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydrazine group allows for specific interactions with biological targets .
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHFNYJGVMRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695105 | |
Record name | 2-Fluoro-5-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940958-93-0 | |
Record name | 2-Fluoro-5-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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